N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15202945
Molecular Formula: C19H21F3N4
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21F3N4 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C19H21F3N4/c1-4-5-10-23-15-11-13(3)24-18-16(14-8-6-12(2)7-9-14)17(19(20,21)22)25-26(15)18/h6-9,11,23H,4-5,10H2,1-3H3 |
| Standard InChI Key | NXVQPWKDRSXHIS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C |
Introduction
N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo-pyrimidine class. This compound is characterized by its unique structural features, including a trifluoromethyl group, a butyl chain, and a methyl-substituted phenyl moiety. These functional groups contribute to its potential biological activity and applications in medicinal chemistry, particularly in oncology and anti-inflammatory treatments.
Synthesis and Characterization
The synthesis of N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves multi-step organic reactions. Common methods include the use of reagents such as those typically employed in heterocyclic chemistry. The reactions are monitored using techniques like thin-layer chromatography to ensure purity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization.
Biological Activity and Potential Applications
The compound is believed to modulate specific receptors linked to cancer cell proliferation or inflammatory pathways, although its mechanism of action is not fully elucidated. In vitro studies would typically assess its efficacy against specific cancer cell lines or inflammatory models to determine its biological activity.
| Potential Application | Description |
|---|---|
| Oncology | Potential therapeutic properties against cancer cell proliferation |
| Anti-inflammatory | Potential therapeutic properties in modulating inflammatory pathways |
Comparison with Other Pyrazolo-Pyrimidines
Pyrazolo[1,5-a]pyrimidines have been explored for various biological activities, including antimycobacterial properties. For example, some pyrazolo[1,5-a]pyrimidines have shown potent inhibition of mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis . N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, with its unique substitution pattern, may offer distinct pharmacological properties compared to other derivatives in this class.
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Trifluoromethyl, butyl, methyl-substituted phenyl | Potential oncology and anti-inflammatory applications |
| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | Various phenyl and pyridinyl substitutions | Antimycobacterial activity |
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